molecular formula C10H8FN B3058786 6-Fluoro-7-methylisoquinoline CAS No. 918491-53-9

6-Fluoro-7-methylisoquinoline

Cat. No. B3058786
CAS RN: 918491-53-9
M. Wt: 161.18 g/mol
InChI Key: HKOIQEWATSYMIQ-UHFFFAOYSA-N
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Description

6-Fluoro-7-methylisoquinoline is a fluorinated isoquinoline . Fluorinated isoquinolines are important components of pharmaceuticals and materials due to their unique characteristics such as biological activities and light-emitting properties .


Synthesis Analysis

Fluorinated isoquinolines have been synthesized using various methods . These methods can be classified into three categories :


Molecular Structure Analysis

The molecular structure of 6-Fluoro-7-methylisoquinoline consists of a bicyclic aromatic heterocycle with a fluorine atom at position 6 and a methyl group at position 7 . The InChI code for this compound is 1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h2-6H,1H3 .


Chemical Reactions Analysis

Fluorinated isoquinolines have been synthesized using various chemical reactions . For example, one approach involves the rhodium-catalyzed oxidative cross-coupling and /N 2-C 3 cycloaddition of aldimines .


Physical And Chemical Properties Analysis

The molecular weight of 6-Fluoro-7-methylisoquinoline is 161.18 . It is a powder at room temperature .

Scientific Research Applications

Antibacterial Activity

6-Fluoro-7-methylisoquinoline and its derivatives demonstrate significant applications in antibacterial research. For instance, the synthesis of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, incorporating 6-fluoro-7-methylisoquinoline, has been found effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, including quinolone-resistant strains. These compounds also exhibit substantial activity against Gram-negative bacteria, making them potential candidates for developing new antibacterial agents (Hayashi, Takahata, Kawamura, & Todo, 2002).

Antidepressant-like Action

Another significant application of 6-fluoro-7-methylisoquinoline derivatives is in the field of neuropsychopharmacology. 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a closely related compound, has shown promising antidepressant-like effects in rodent models. Studies using animal models of stress induced by maternal separation have indicated that this compound can reverse reductions in self-care behavior, modulating glutamatergic and gamma-aminobutyric acid (GABA)ergic systems in rats (Pesarico, Rosa, Stangherlin, Mantovani, Zeni, & Nogueira, 2017).

Synthesis of Alkaloids and Other Compounds

The structural flexibility of 6-fluoro-7-methylisoquinoline allows it to be a key intermediate in the synthesis of various complex molecules. For instance, a novel synthesis method for 7-hydroxy-6-methoxy-1-methylisoquinoline, an alkaloid, was developed using derivatives of 6-fluoro-7-methylisoquinoline, highlighting its utility in natural product synthesis and drug development (Melzer, Felber, & Bracher, 2018).

DNA Interaction Studies

Compounds like 6-carbamylmethyl-8-methyl-7(5)H-cyclopenta[f]isoquinolin-3-(2H)-one, designed based on derivatives of 6-fluoro-7-methylisoquinoline, have been investigated for their potential to bind specifically to native deoxyribonucleic acid (DNA), indicating the role of these compounds in understanding DNA interactions and possibly in drug design (Kundu, Wright, Perlman, Hallett, & Heidelberger, 1975).

Anticancer Research

Derivatives of 6-fluoro-7-methylisoquinoline are also being explored for their potential in anticancer therapy. For example, tetracyclic fluoroquinolones synthesized using these compounds have shown promising results as dual-acting antibacterial and anticancer agents, exhibiting antimicrobial activity and growth inhibition in cancer cell lines (Al-Trawneh, Zahra, Kamal, El-Abadelah, Zani, Incerti, Cavazzoni, Alfieri, Petronini, & Vicini, 2010).

In Vivo Imaging Applications

Furthermore, 6-fluoro-7-methylisoquinoline analogs have been evaluated for in vivo imaging applications. Studies have been conducted to develop 18F-labeled TSPO PET radioligands based on ER176, using fluorine-containing analogs of 6-fluoro-7-methylisoquinoline, demonstrating their potential in imaging biomarkers of inflammation in the human brain (Lee, Siméon, Liow, Morse, Gladding, Montero Santamaria, Henter, Zoghbi, Pike, & Innis, 2022).

Mechanism of Action

While the specific mechanism of action for 6-Fluoro-7-methylisoquinoline is not mentioned in the search results, fluorinated isoquinolines, in general, are known to selectively inhibit bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination .

Safety and Hazards

The safety information for 6-Fluoro-7-methylisoquinoline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluorinated isoquinolines have attracted a great deal of attention over the past several decades due to their potential applications in pharmaceuticals and materials . A number of fluorinated isoquinolines have been synthesized because of the remarkable progress in synthetic methodologies for fluorinated heterocycles . Substantial enhancements of bioactivities have been observed with respect to some fluorinated isoquinoline derivatives in comparison with the activities of the corresponding fluorine-free compounds .

properties

IUPAC Name

6-fluoro-7-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-9-6-12-3-2-8(9)5-10(7)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOIQEWATSYMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2)C=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612149
Record name 6-Fluoro-7-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918491-53-9
Record name 6-Fluoro-7-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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